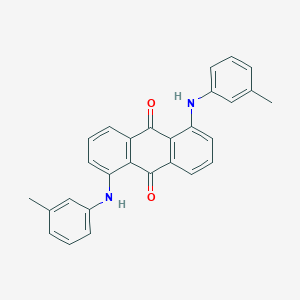

1,5-Bis((3-methylphenyl)amino)anthraquinone

Description

Properties

IUPAC Name |

1,5-bis(3-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O2/c1-17-7-3-9-19(15-17)29-23-13-5-11-21-25(23)27(31)22-12-6-14-24(26(22)28(21)32)30-20-10-4-8-18(2)16-20/h3-16,29-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBFYMOTEJMJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC(=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143749 | |

| Record name | 1,5-Bis((3-methylphenyl)amino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10114-49-5 | |

| Record name | Solvent Red 207 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10114-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Bis((3-methylphenyl)amino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010114495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Bis((3-methylphenyl)amino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-bis[(3-methylphenyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-Bis((3-methylphenyl)amino)anthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK7S7PF32K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis((3-methylphenyl)amino)anthraquinone typically involves the reaction of 1,5-dichloroanthraquinone with 3-methylaniline. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis((3-methylphenyl)amino)anthraquinone undergoes various chemical reactions, including:

Oxidation: The anthraquinone core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides can react with the amino groups.

Major Products Formed

The major products formed from these reactions include quinone derivatives, anthracene derivatives, and various substituted anthraquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

BMAA has shown promising results in inhibiting cancer cell proliferation. Studies have indicated that compounds with similar anthraquinone structures can intercalate DNA, leading to disruptions in replication and transcription processes. This property is crucial for developing anticancer therapies.

- Mechanism of Action :

- DNA Intercalation : BMAA intercalates between DNA base pairs, causing structural distortions that inhibit replication.

- Topoisomerase Inhibition : It inhibits topoisomerase enzymes necessary for DNA unwinding during replication, enhancing its anticancer efficacy.

Case Study : A study on pancreatic cancer cells demonstrated that BMAA led to a dose-dependent decrease in cell viability, indicating its potential as an effective anticancer agent.

Analytical Applications

Chromatographic Separation

BMAA can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The method involves the use of a reverse-phase HPLC column with a mobile phase consisting of acetonitrile and water. This technique is scalable and suitable for both analytical and preparative separation.

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Alternative for MS | Replace phosphoric acid with formic acid |

| Particle Size | 3 µm for fast UPLC applications |

This method allows for the isolation of impurities and can be applied to pharmacokinetic studies, making it a valuable tool in drug development.

Environmental Applications

Inhibition of Sulfide Production

BMAA has been identified as an effective inhibitor of sulfide production from sulfate-reducing bacteria. This application is particularly relevant in industrial settings where sulfide generation can lead to operational challenges, such as souring of oil wells or contamination in wastewater treatment.

- Application Contexts :

- Oil Industry : Preventing hydrogen sulfide accumulation in pipelines.

- Wastewater Treatment : Reducing sulfide generation while promoting beneficial bacterial digestion.

Comparative Analysis with Related Compounds

The following table compares BMAA with other anthraquinone derivatives based on their structural characteristics and unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Mitoxantrone | Anthraquinone derivative | Used as an anticancer agent; similar intercalation properties |

| Ametantrone | Similar anthraquinone structure | Exhibits anticancer properties but different pharmacokinetics |

| 1,4-Bis((4-methylphenyl)amino)anthraquinone | Amino groups at different positions | Different reactivity profiles due to positional changes |

Mechanism of Action

The mechanism of action of 1,5-Bis((3-methylphenyl)amino)anthraquinone involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its anticancer effects. The molecular targets include topoisomerases and kinases, which are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural Analogues: Substituent Position and Functional Groups

2.1.1 1,4-Disubstituted Anthraquinones

- Example: 1,4-Bis((2-hydroxyethyl)amino)-9,10-anthraquinone (CAS 326.1263) . Key Differences: Substitution at the 1,4-positions introduces a smaller HOMO-LUMO gap compared to 1,5-disubstituted derivatives, enhancing color depth . The hydroxyl and ethylamino groups improve solubility and reduce lipid peroxidation in vivo, making it a safer antitumor agent compared to daunorubicin . Applications: Anticancer therapy with reduced oxidative side effects .

2.1.2 1,8-Disubstituted Anthraquinones

- Example: Disperse Blue 27 (1,8-Dihydroxy-4-nitro-5-(N-(p-phenethylalcohol)amino)anthraquinone, CAS 15791-78-3) . Key Differences: Nitro and hydroxyl groups at the 1,8-positions enhance intermolecular interactions, improving dye fastness on textiles. The electron-withdrawing nitro group shifts absorption spectra, yielding blue hues . Applications: Textile dyeing with superior wash-fastness .

2.1.3 Bis-Azoanthraquinones

- Example: 1,5-Bis(4-aminophenylazo)anthraquinone . Key Differences: Azo linkages (-N=N-) replace amino groups, extending π-conjugation and enhancing nonlinear optical (NLO) properties. Synthesized via diazotization, these compounds exhibit third-order NLO activity for photonic applications . Applications: Optical materials for laser technology .

Physicochemical Properties

Table 1: Substituent Effects on Key Properties

- Solubility: Methyl and phenyl groups in 1,5-Bis((3-methylphenyl)amino)-AQ limit solubility in polar solvents, whereas glycol-modified derivatives (e.g., 15D3GAQ) achieve >0.25 M solubility for battery electrolytes .

- Electronic Properties: 1,4-Disubstituted anthraquinones exhibit lower HOMO-LUMO gaps, enabling deeper color shades compared to 1,5-analogues .

Antibacterial Activity

- Hydroxyanthraquinones: Compounds like 2-hydroxy-1-methoxyanthraquinone (binding energy: −5.5 kcal/mol) show stronger antibacterial activity against Staphylococcus aureus due to hydrogen bonding with ASN 141 and SER 116 .

- 1,5-Bis((3-methylphenyl)amino)-AQ: Limited data exist, but methyl groups may sterically hinder target binding compared to hydroxyl/methoxy derivatives .

Antitumor Activity

- Thiophene-2-carboxamide Anthraquinone (Compound 8): A PRMT5 inhibitor with potent anticancer effects, highlighting the role of anthraquinone scaffolds in drug discovery .

Biological Activity

1,5-Bis((3-methylphenyl)amino)anthraquinone (BMAQ) is a synthetic anthraquinone derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by two 3-methylphenyl amino groups attached to the anthraquinone backbone, suggests potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial treatments.

- Molecular Formula : C₁₈H₁₅N₂O₂

- Molecular Weight : 293.33 g/mol

- CAS Number : 114565-66-1

Anticancer Activity

Recent studies have shown that BMAQ exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and inhibition of cellular proliferation.

- Case Study : In vitro studies on human lung carcinoma cell lines (A549) revealed that BMAQ induced apoptosis at concentrations ranging from 5 to 25 µM. The mechanism involved the activation of caspases and a decrease in Bcl-2 protein levels, which are critical for regulating apoptosis .

Antimicrobial Activity

BMAQ has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : A study reported that BMAQ exhibited minimum inhibitory concentrations (MIC) ranging from 15.6 to 500 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial effect is attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells .

Antioxidant Activity

The antioxidant potential of BMAQ has been assessed through various assays. It demonstrated a capacity to scavenge free radicals, thereby protecting cellular components from oxidative damage.

- Quantitative Analysis : In comparative studies, BMAQ showed an antioxidant activity percentage of approximately 50% at a concentration of 100 µg/mL, which is significant compared to established antioxidants like butylated hydroxytoluene (BHT) .

The biological activities of BMAQ are primarily mediated through its interaction with cellular targets involved in apoptosis and oxidative stress pathways. The compound's ability to induce ROS production plays a crucial role in its cytotoxic effects against cancer cells and bacteria.

Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1,5-bis((3-methylphenyl)amino)anthraquinone, and how can reaction conditions be optimized for high yields?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution using 1,5-dichloroanthraquinone as a precursor. Reaction optimization involves controlling stoichiometry, temperature (e.g., 80–120°C), and solvent polarity (e.g., DMF or DMSO). For example, substituting chlorine atoms with 3-methylphenylamine groups requires excess amine (2.5–3.0 equivalents) and catalytic bases (e.g., KCO) to drive the reaction to completion. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials and byproducts .

Q. How are structural and purity characteristics of this compound validated post-synthesis?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- H/C NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 120–140 ppm (quinone carbons) confirm anthraquinone core integrity.

- IR Spectroscopy : Stretching bands at ~1660 cm (C=O quinone) and ~3300 cm (N–H amine) verify functional groups.

- LC-MS : Molecular ion peaks (e.g., m/z 423.2 [M+H]) confirm molecular weight. Purity is assessed via HPLC (>95% area under the curve) .

Q. Which computational methods are suitable for predicting the electronic properties of this anthraquinone derivative?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) is used to calculate HOMO-LUMO gaps, redox potentials, and charge-transfer transitions. Solvent effects are modeled using the Polarizable Continuum Model (PCM). For alignment in liquid crystals, molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) predict orientation and transition dipole moments .

Advanced Research Questions

Q. What experimental and computational evidence supports the DNA-intercalation mechanism of this compound?

Methodological Answer: DNA binding is studied via:

- UV-Vis Titration : Hypochromism and redshift in the anthraquinone absorption band (e.g., ~480 nm) indicate intercalation.

- Fluorescence Quenching : Reduced emission intensity upon DNA addition correlates with binding constants (e.g., M).

- Molecular Docking : Simulations (AutoDock Vina) show planar anthraquinone cores inserting between base pairs, with stabilization via π-π stacking and hydrogen bonding. MD simulations confirm slow dissociation kinetics due to DNA "breathing" (transient unstacking) .

Q. How does the electrochemical performance of polyanthraquinone derivatives compare in lithium-ion battery applications?

Methodological Answer: Poly(1,5-anthraquinone) (P15AQ) exhibits:

- High Capacity : 260 mAh g (near theoretical limit) via reversible Li coordination to carbonyl groups.

- Stability : 99.4% capacity retention after 1000 cycles (1C rate) due to reduced solubility in carbonate electrolytes.

- Fast Kinetics : 64% energy retention at 20C rates, enabled by conductive carbon additives (e.g., Super P) .

Q. What molecular design parameters influence the alignment of this compound in liquid-crystal matrices?

Methodological Answer: Alignment is governed by:

- Substituent Position : 1,5-substitution creates asymmetric transition dipole moments (calculated via DFT), enhancing dichroic ratios.

- Aspect Ratio : Molecular elongation (length/width >3) promotes parallel alignment in nematic hosts (e.g., E7).

- Simulation Validation : MD simulations with guest-host systems reproduce experimental dichroic order parameters () .

Q. How do structural modifications (e.g., substituent position) affect anti-cancer activity?

Methodological Answer:

- Topoisomerase II Inhibition : 1,5-disubstitution mimics mitoxantrone’s planar structure, enabling DNA cleavage (IC < 1 µM in leukemia cells).

- Fluorescence Imaging : Derivatives with electron-donating groups (e.g., –NH) exhibit λ >600 nm, suitable for in vivo tracking.

- SAR Studies : 3-Methylphenyl groups enhance lipophilicity (logP >3), improving blood-brain barrier penetration .

Q. What redox mechanisms underlie the compound’s stability under oxidative conditions?

Methodological Answer: Cyclic voltammetry (0.1 M TBAPF in acetonitrile) reveals two quasi-reversible redox peaks ( V and V vs. Ag/AgCl$), corresponding to sequential quinone reduction to semiquinone and hydroquinone. Stability is attributed to resonance stabilization of the radical intermediate and steric protection by 3-methylphenyl groups .

Q. How do computational and experimental data resolve contradictions in substituent effects on photophysical properties?

Methodological Answer: Discrepancies arise when electron-withdrawing groups (e.g., –SOH) reduce fluorescence quantum yield () due to charge-transfer quenching. DFT calculations show that HOMO localization on amine substituents (vs. LUMO on quinone) modulates absorption λ. Experimental validation via solvent-dependent UV-vis (e.g., bathochromic shifts in DMSO) aligns with computed charge-transfer transitions .

Q. What methodologies quantify degradation pathways of this compound in environmental or biological systems?

Methodological Answer:

- LC-MS/MS : Identifies hydroxylated or demethylated metabolites (e.g., m/z 439.2 [M+O+H]) in liver microsomes.

- EPR Spectroscopy : Detects semiquinone radical formation during photodegradation.

- Accelerated Stability Testing : 40°C/75% RH for 6 months shows <5% degradation, confirming shelf-life suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.